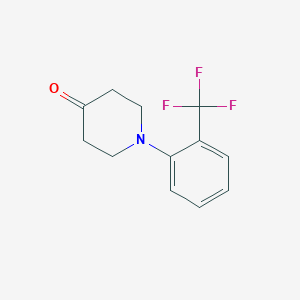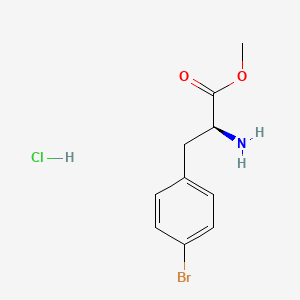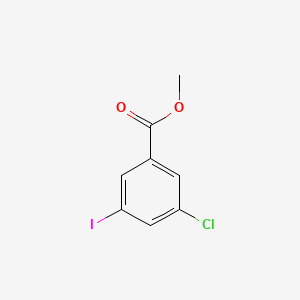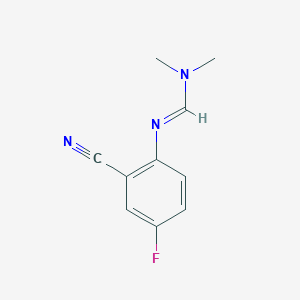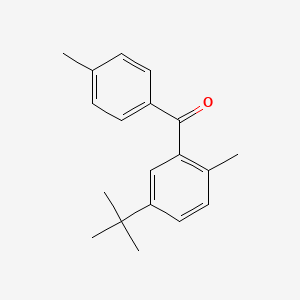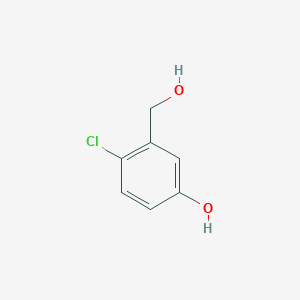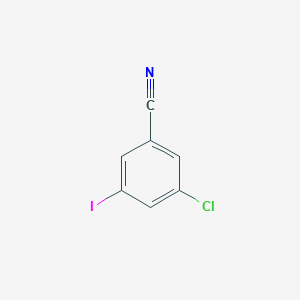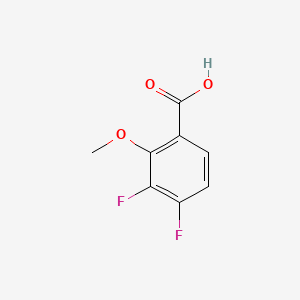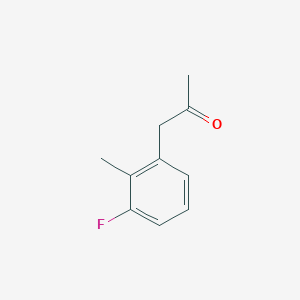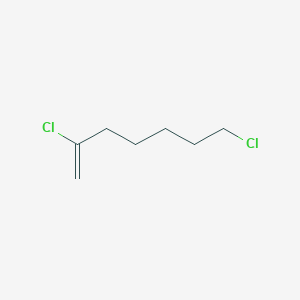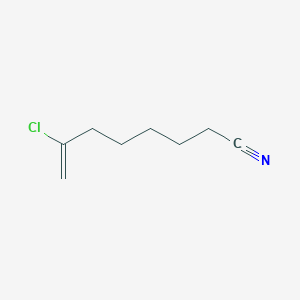![molecular formula C15H17NO5 B1358960 cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-67-6](/img/structure/B1358960.png)
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound, which means it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2- (2- (3-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid . Its CAS Number is 735274-67-6, and its molecular weight is 291.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17NO5/c17-14 (11-5-3-6-12 (8-11)16 (20)21)9-10-4-1-2-7-13 (10)15 (18)19/h3,5-6,8,10,13H,1-2,4,7,9H2, (H,18,19)/t10-,13-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
Structural and Conformational Studies
- The structural and conformational aspects of related cyclohexane derivatives have been explored. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid was determined using X-ray methods, revealing insights into the conformation of the carboxyl group and the phenyl group orientations in these compounds (Korp, Bernal, & Fuchs, 1983).
Photochemical Reactions
- Photochemical reactions of cyclohexanone derivatives have been studied, indicating potential applications in photochemistry. Ethyl 2-oxo-1-cyclohexanecarboxylate, for example, was shown to undergo various reactions in alcoholic solutions, forming different esters (Tokuda, Watanabe, & Itoh, 1978).
Synthesis and Reactivity
- Research on the synthesis and reactivity of cyclohexane derivatives, including the study of cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, provides insights into synthetic pathways and potential applications of these compounds (Brown, 1964).
Application in Enzyme Inhibition
- Cyclohexane derivatives have been evaluated for their inhibitory activity against enzymes like angiotensin-converting enzyme (ACE). Research on hydroxamic derivatives of cyclohexane series showed significant ACE inhibitor potencies (Turbanti et al., 1993).
Metabolic Pathways
- The metabolism of cyclohexane derivatives in anaerobic pathways has been investigated. Studies on the conversion of cis-2-carboxycyclohexylacetyl-CoA in the pathway of anaerobic degradation of naphthalene provide valuable insights into the metabolic processes involving these compounds (Weyrauch et al., 2017).
Crystallography and Material Science
- Crystallographic studies of cyclohexane derivatives, such as the analysis of inclusion compounds of cis- and trans-cyclohexane dicarboxylic acids, offer important information for applications in material science and molecular engineering (Csöregh et al., 1992).
Chemical Synthesis
- The synthesis of complex molecules often involves cyclohexane derivatives as intermediates or reactants. Studies on the synthesis of various compounds like fluoren-9-ones using cyclohexane derivatives highlight the versatility of these compounds in synthetic chemistry (Ramana & Potnis, 1993).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the introduction of a nitro group and a carboxylic acid group onto a cyclohexane ring. The synthesis will be carried out in several steps, starting with the nitration of benzene to obtain 3-nitrobenzene, followed by the synthesis of 2-(3-nitrophenyl)acetic acid, and finally the cyclization of the acid to form the target compound.", "Starting Materials": [ "Benzene", "Nitric acid", "Sulfuric acid", "Acetic acid", "Sodium nitrite", "Sodium acetate", "3-Nitrobenzene" ], "Reaction": [ "Nitration of benzene using nitric acid and sulfuric acid to obtain 3-nitrobenzene", "Conversion of 3-nitrobenzene to 2-(3-nitrophenyl)acetic acid through a series of reactions involving nitration, reduction, and hydrolysis", "Cyclization of 2-(3-nitrophenyl)acetic acid using sodium acetate and acetic anhydride to form cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" ] } | |
CAS RN |
735274-67-6 |
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m0/s1 |
InChI Key |
MAUMNNKUSFXYAU-GWCFXTLKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



